(2,5-Dichlorothiophen-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone
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Overview
Description
(2,5-Dichlorothiophen-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone: is a complex organic compound characterized by its unique structure, which includes a dichlorothiophene moiety and a piperazine ring linked to a tetrahydropyrazolo[1,5-a]pyridine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the dichlorothiophene derivative and the tetrahydropyrazolo[1,5-a]pyridine core. One common approach is to first synthesize the dichlorothiophene derivative through halogenation reactions, followed by the formation of the piperazine ring. The tetrahydropyrazolo[1,5-a]pyridine core can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The compound can be reduced to remove chlorine atoms or other functional groups.
Substitution: : Various nucleophilic substitution reactions can occur, especially on the piperazine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles like amines, alcohols, or thiols can be used, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Chlorinated or other functionalized derivatives.
Substitution: : Substituted piperazines or other derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Medicinal Chemistry: : It has been studied for its potential pharmacological properties, including anticancer and antimicrobial activities.
Material Science: : Its unique structure makes it a candidate for use in advanced materials, such as organic semiconductors or photovoltaic materials.
Chemical Biology: : It can be used as a building block for the synthesis of more complex bioactive molecules.
Mechanism of Action
The exact mechanism of action of this compound depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, including the presence of both dichlorothiophene and piperazine rings. Similar compounds might include other thiophene derivatives or piperazine-containing molecules, but the combination of these two functional groups in this particular arrangement sets it apart.
List of Similar Compounds
2,5-Dichlorothiophene derivatives
Piperazine derivatives
Tetrahydropyrazolo[1,5-a]pyridine derivatives
Properties
IUPAC Name |
(2,5-dichlorothiophen-3-yl)-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N4O2S/c18-14-10-12(15(19)26-14)16(24)21-5-7-22(8-6-21)17(25)13-9-11-3-1-2-4-23(11)20-13/h9-10H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCUCKGOJWJBSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=C(SC(=C4)Cl)Cl)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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